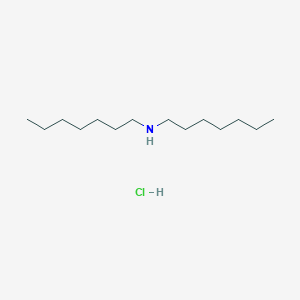

Diheptylamine hydrochloride

CAS No.: 2486-83-1

Cat. No.: VC8258974

Molecular Formula: C14H32ClN

Molecular Weight: 249.86 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2486-83-1 |

|---|---|

| Molecular Formula | C14H32ClN |

| Molecular Weight | 249.86 g/mol |

| IUPAC Name | N-heptylheptan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C14H31N.ClH/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2;/h15H,3-14H2,1-2H3;1H |

| Standard InChI Key | FGISZQXBPYTXLX-UHFFFAOYSA-N |

| SMILES | CCCCCCCNCCCCCCC.Cl |

| Canonical SMILES | CCCCCCCNCCCCCCC.Cl |

Introduction

Physical and Chemical Properties

Diheptylamine hydrochloride is a white to off-white crystalline powder with a melting point range of 227–230°C . It exhibits high solubility in polar solvents such as water and methanol, with a density of 1.0475 g/cm³ at 21°C . Key physicochemical properties are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 249.86 g/mol | |

| Melting Point | 227–230°C | |

| Solubility in Water | Soluble (50 mg/mL) | |

| Density | 1.0475 g/cm³ (21°C) | |

| Appearance | White crystalline powder |

Synthesis and Production Methods

Laboratory Synthesis

Diheptylamine hydrochloride is synthesized via the alkylation of heptylamine with heptyl halides (e.g., heptyl chloride) under basic conditions. The reaction proceeds as follows:

-

Deprotonation: Heptylamine is treated with a strong base (e.g., NaOH) to form the corresponding amine anion.

-

Alkylation: The amine anion reacts with heptyl chloride to yield diheptylamine.

-

Hydrochlorination: The free base is treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production

On an industrial scale, diheptylamine hydrochloride is produced by direct neutralization of diheptylamine with hydrochloric acid in a solvent such as ethanol. The product is precipitated, filtered, and dried under vacuum .

Chemical Reactivity and Applications

Reactivity

-

Alkylation/Proton Transfer: The amine group participates in nucleophilic substitution reactions, enabling the formation of quaternary ammonium salts .

-

Coordination Chemistry: Acts as a ligand in metal complexes due to its lone pair of electrons .

Industrial Applications

-

Surfactants: Used in the formulation of cationic surfactants for detergents and emulsifiers .

-

Corrosion Inhibition: Employed in oilfield chemicals to prevent metal degradation .

-

Pharmaceutical Intermediates: Serves as a precursor in synthesizing bioactive molecules .

Pharmacological and Toxicological Profile

Toxicity Data

-

Acute Toxicity: Causes skin and eye irritation (GHS Category 2) .

-

Respiratory Effects: May induce respiratory irritation upon inhalation (GHS H335) .

Analytical Methods

Gas Chromatography (GC)

Diheptylamine hydrochloride is analyzed using headspace GC after derivatization with imidazole to convert the salt to its free base form . Typical parameters include:

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, D₂O): δ 1.25 (m, 20H, CH₂), 2.85 (t, 4H, NCH₂), 3.15 (s, 1H, NH) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume